Cas no 2549020-91-7 (5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
![5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/2549020-91-7x500.png)
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
- 2549020-91-7
- 5-Fluoro-6-methyl-2-[4-(8-quinolinylsulfonyl)-1-piperazinyl]-4(3H)-pyrimidinone
-
- インチ: 1S/C18H18FN5O3S/c1-12-15(19)17(25)22-18(21-12)23-8-10-24(11-9-23)28(26,27)14-6-2-4-13-5-3-7-20-16(13)14/h2-7H,8-11H2,1H3,(H,21,22,25)
- InChIKey: HRJBEELEPRVRIE-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(S(C3=C4C(=CC=C3)C=CC=N4)(=O)=O)CC2)=NC(C)=C(F)C(=O)N1
計算された属性
- せいみつぶんしりょう: 407.14273892g/mol
- どういたいしつりょう: 407.14273892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 679
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- 密度みつど: 1.53±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 581.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.15±0.50(Predicted)
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6783-7411-5mg |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-15mg |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-5μmol |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-40mg |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-50mg |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-10mg |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-2μmol |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-10μmol |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-1mg |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6783-7411-20μmol |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one |
2549020-91-7 | 20μmol |
$79.0 | 2023-09-07 |
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one (CAS No. 2549020-91-7)
The compound 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, identified by its CAS number 2549020-91-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a fluoro substituent, combined with a methyl group and a complex piperazine moiety linked to a quinoline sulfonamide, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the development of novel heterocyclic compounds has been a cornerstone of medicinal chemistry research. Among these, pyrimidine derivatives have shown remarkable promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The specific arrangement of functional groups in 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one not only enhances its binding affinity but also modulates its pharmacokinetic properties. The fluoro atom, known for its ability to improve metabolic stability and binding interactions, plays a crucial role in this compound's efficacy.
The quinoline sulfonamide moiety is another key feature that contributes to the compound's potential biological activity. Quinoline derivatives have a long history of use in medicine, particularly in antimalarial drugs. The sulfonamide group introduces additional polar interactions, which can be critical for receptor binding. This structural motif has been extensively studied for its ability to interact with enzymes and receptors involved in various disease pathways. The piperazine ring further enhances the compound's solubility and bioavailability, making it more suitable for oral administration.
Recent studies have highlighted the importance of fluorinated pyrimidines in the development of antiviral and anticancer agents. The incorporation of a fluoro atom into the pyrimidine core often leads to improved pharmacological properties, including increased potency and selectivity. In the case of 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, these effects are likely amplified by the presence of other functional groups that enhance its interactions with biological targets.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the quinoline sulfonamide group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to construct this complex structure with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been instrumental in achieving the desired product.
In terms of biological activity, preliminary studies suggest that 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one exhibits promising properties as an inhibitor of certain kinases involved in cancer progression. The combination of the quinoline sulfonamide and piperazine moieties appears to disrupt critical signaling pathways by competing with natural substrates for enzyme binding. Additionally, the fluoro atom may enhance the compound's ability to penetrate the blood-brain barrier, opening up possibilities for treating neurological disorders.
The compound's potential also extends to anti-inflammatory applications. Pyrimidine derivatives have been shown to modulate inflammatory responses by inhibiting key enzymes such as COX and LOX. The structural features of 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one suggest that it may interfere with inflammatory cascades without causing significant side effects. This makes it an attractive candidate for developing novel anti-inflammatory drugs.
Evaluation of the compound's pharmacokinetic profile is essential before moving into clinical trials. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be thoroughly characterized to ensure that the drug reaches therapeutic levels efficiently and remains stable within the body. Preliminary data indicate that the compound exhibits good solubility and stability under physiological conditions, which bodes well for its future development.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By simulating interactions between the compound and target proteins or enzymes, scientists can identify potential lead compounds more rapidly than traditional methods alone would permit. This approach has already been instrumental in refining the structure of 5-fluoro-6-methyl-2-[4-(quinoline-sulfonyl)piperazinyl]-3pyrrolidinone derivatives into their current optimized forms.
In conclusion,5-fluoro--6--methyl--2--[--(quinoline--8--sulfonyl)piperazin--1--yl]--3,,pyrrolidino[]pyrimidinone (CAS No.--2549020--91--7) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications。 Its multifaceted interaction with biological targets makes it a promising candidate for further investigation across various therapeutic areas。 As research continues, this compound is expected to contribute significantly to the development of novel treatments for cancer, inflammation, and other diseases.
2549020-91-7 (5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one) 関連製品
- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)
- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 2680786-74-5(tert-butyl N-{3-(4-bromophenyl)sulfamoylphenyl}carbamate)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)
- 2091542-73-1(2-(1-cyano-2-oxocyclohexyl)acetic acid)
- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)




